Dihydroegotamine
Overview
Description
Dihydroergotamine is an ergot alkaloid used primarily in the treatment of migraine and cluster headaches. It is a derivative of ergotamine, which is produced by the Claviceps purpurea fungus. Dihydroergotamine is known for its vasoconstrictive properties, which help alleviate migraine symptoms by narrowing the blood vessels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroergotamine is synthesized by hydrogenating ergotamine, which involves the reduction of the double bond at the 9 to 10 positions of the ergoline ring. This chemical modification results in a compound with greater α-adrenergic antagonist activity and lower arterial vasoconstriction compared to ergotamine .
Industrial Production Methods: The industrial production of dihydroergotamine involves the fermentation of Claviceps purpurea to produce ergotamine, followed by its hydrogenation to form dihydroergotamine. The process requires precise control of reaction conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dihydroergotamine undergoes various chemical reactions, including:
Oxidation: Dihydroergotamine can be oxidized to form ergotamine.
Reduction: The hydrogenation of ergotamine to form dihydroergotamine is a reduction reaction.
Substitution: Dihydroergotamine can undergo substitution reactions, particularly at the nitrogen atoms in the ergoline ring.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used for the reduction of ergotamine to dihydroergotamine.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize dihydroergotamine back to ergotamine.
Major Products:
Ergotamine: Formed through the oxidation of dihydroergotamine.
Dihydroergotamine: The primary product of the hydrogenation of ergotamine.
Scientific Research Applications
Dihydroergotamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of ergot alkaloids.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin, dopamine, and adrenergic receptors.
Medicine: Widely used in the treatment of acute migraine and cluster headaches. .
Industry: Employed in the pharmaceutical industry for the production of migraine medications.
Mechanism of Action
Dihydroergotamine exerts its effects through a multi-modal mechanism of action involving interactions with serotonergic and adrenergic receptors. It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors, causing vasoconstriction of intracranial blood vessels. Additionally, it interacts with dopamine and adrenergic receptors, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Ergotamine: A precursor to dihydroergotamine, with similar vasoconstrictive properties but higher arterial vasoconstriction and emetic potential.
Uniqueness: Dihydroergotamine is unique due to its multi-modal mechanism of action, which involves interactions with multiple receptor types. This makes it effective in treating migraines that do not respond well to other medications. Additionally, its lower arterial vasoconstriction and reduced emetic potential compared to ergotamine make it a safer option for many patients .
Properties
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRJRNZXALNLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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